molecular formula C26H26ClN3O3S B7732914 MFCD02979209

MFCD02979209

Cat. No.: B7732914
M. Wt: 496.0 g/mol
InChI Key: FLNRIIFIERPCNE-DEDYPNTBSA-N
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Description

However, based on contextual data from related compounds (e.g., CAS 101623-69-2, CAS 1046861-20-4, and CAS 2107-69-9), comparative analysis can be conducted using standardized parameters such as molecular structure, physicochemical properties, and functional applications. This approach aligns with guidelines for chemical compound comparisons, which emphasize structural and functional analogies, synthesis methodologies, and bioactivity profiles .

Properties

IUPAC Name

(E)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O3S/c1-3-4-7-12-33-23-11-10-18(14-24(23)32-2)13-20(16-28)25(31)30-26-29-17-21(34-26)15-19-8-5-6-9-22(19)27/h5-6,8-11,13-14,17H,3-4,7,12,15H2,1-2H3,(H,29,30,31)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNRIIFIERPCNE-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02979209 involves several steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the compound. Detailed synthetic routes are often documented in scientific literature, providing a comprehensive guide for researchers.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: MFCD02979209 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using techniques such as spectroscopy and chromatography to confirm their structure and purity.

Scientific Research Applications

MFCD02979209 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing more complex molecules. In biology, it may be used in studies involving enzyme inhibition or protein binding. In medicine, this compound could be explored for its potential therapeutic effects. Industrial applications include its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD02979209 involves its interaction with specific molecular targets and pathways These interactions can lead to changes in cellular processes, such as enzyme activity or signal transduction

Comparison with Similar Compounds

Research Findings and Functional Contrasts

B. Structural Divergence
  • Halogen vs. Oxygen Functionalization : Bromine/chlorine substituents in CAS 1046861-20-4 enhance electrophilicity compared to the oxygen-rich CAS 2107-69-9, affecting reactivity in nucleophilic environments .
  • Molecular Weight Impact : Lower molecular weight compounds (e.g., CAS 2107-69-9) may exhibit faster metabolic clearance compared to heavier analogs .

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